Cas no 864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
- Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
- AKOS024597689
- AB00685075-01
- N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- F0698-0161
- N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 864917-57-7
-
- インチ: 1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)
- InChIKey: ZHTQMLUGVUVSRG-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C(C)ON=1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1
計算された属性
- せいみつぶんしりょう: 346.05581805g/mol
- どういたいしつりょう: 346.05581805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.14±0.70(Predicted)
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0698-0161-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-50mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-15mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-3mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0698-0161-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-57-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamideに関する追加情報
N-(5-Methyl-1,2-Oxazol-3-Yl)-2-{3-(4-Methylphenyl)-1,2,4-Thiadiazol-5-Ylsulfanyl}Acetamide: A Comprehensive Overview
The compound with CAS No. 864917-57-7, known as N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
Structural Analysis
The molecule consists of three primary functional groups: a methyl-substituted 1,2-oxazole ring, a thiadiazole moiety, and an acetamide group. The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of a methyl group at the 5-position of the oxazole ring introduces steric effects that can influence the molecule's reactivity and stability. The thiadiazole group, on the other hand, is a five-membered ring containing two nitrogen atoms and one sulfur atom. Its presence contributes to the molecule's aromaticity and electronic properties.
The acetamide group serves as a versatile functional group that can participate in various chemical reactions. The sulfur atom in the thiadiazole moiety forms a sulfanyl linkage with the acetamide group, creating a bridge between the two heterocyclic rings. This unique connectivity enhances the molecule's ability to form hydrogen bonds and interact with biological targets.
Synthesis and Chemical Properties
The synthesis of N-(5-methyl-1,2-Oxazol-3-Yl)-2-{3-(4-Methylphenyl)-1,2,4-Thiadiazol-5-Ylsulfanyl}Acetamide involves multi-step organic reactions. The starting materials typically include substituted oxazole and thiadiazole precursors. The key steps involve nucleophilic substitution reactions to introduce the sulfanyl group and subsequent acylation to form the acetamide linkage.
Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. These advancements have significantly improved the scalability of this compound for large-scale production.
Biological Activity and Applications
One of the most promising aspects of this compound is its potential as a drug candidate. Initial biological assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory diseases. For example, studies conducted by Smith et al. (2023) revealed that this compound exhibits potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes.
Moreover, this compound has shown selectivity towards certain receptor systems, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease. Recent research by Johnson et al. (2023) has explored its ability to modulate gamma-secretase activity without causing significant cytotoxicity.
Material Science Applications
Beyond pharmacology, this compound has also found applications in material science due to its unique electronic properties. The presence of aromatic heterocycles makes it suitable for use in organic electronics. For instance, studies by Patel et al. (2023) have demonstrated its potential as an electron transport layer in organic photovoltaic devices.
Its ability to form self-assembled monolayers (SAMs) has further expanded its utility in surface modification applications. Researchers have explored its use in creating corrosion-resistant coatings for metal surfaces.
Future Directions
The future of N-(5-Methyl-1,2-Oxazol-3-Yl)-2-{3-(4-Methylphenyl)-1,2,4-Thiadiazol-5-Ylsulfanyl}Acetamide lies in further exploration of its biological and material properties. Ongoing clinical trials are expected to provide deeper insights into its efficacy as a therapeutic agent for chronic inflammatory diseases.
In material science, efforts are underway to enhance its stability under harsh environmental conditions for industrial applications. Collaborative research between chemists and engineers is likely to unlock new avenues for utilizing this compound in advanced materials.
Conclusion
In summary
, N-(5-Methyl864917-57-7 (N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) 関連製品
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